molecular formula C20H20F2N2O2 B3614517 N-(2,6-difluorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide

N-(2,6-difluorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide

Cat. No.: B3614517
M. Wt: 358.4 g/mol
InChI Key: UDNMGKFPFPFCTF-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20F2N2O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,6-difluorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide is 358.14928421 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

SCHEMBL18658121, also known as N-(2,6-difluorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide, primarily targets the core abnormalities in patients with schizophrenia . The compound reduces hippocampal dopaminergic activity, which plays a crucial role in improving symptoms of psychosis, social interactions, and cognition .

Mode of Action

The compound interacts with its targets by modulating glutamate . This modulation has produced dramatic effects in the MAM model of schizophrenia, which closely mimics the changes observed in patients with schizophrenia . Evenamide reversed abnormal hippocampal neuronal activity, normalized dopamine neuron population activity, improved cognition, and normalized social interactions .

Biochemical Pathways

Given its mode of action, it can be inferred that it likely impacts the glutamatergic and dopaminergic pathways, which are critical in the pathophysiology of schizophrenia .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and therapeutic effect

Result of Action

The action of SCHEMBL18658121 results in improved symptoms of psychosis, enhanced social interactions, and better cognition in patients with schizophrenia . Long-term, 25% of treated patients treated with evenamide as an add-on therapy met the criteria for remission .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors include physical environment (like housing quality, air quality, noise pollution), social environment (like community support, social inequality), economic environment (like employment status, poverty), cultural environment (like cultural beliefs and practices, language barriers), and technological environment (like healthcare technology) . .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-13-5-2-3-6-15(13)20(26)24-11-9-14(10-12-24)19(25)23-18-16(21)7-4-8-17(18)22/h2-8,14H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNMGKFPFPFCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.